molecular formula C22H17N3O5 B14917842 2-({[4-(benzyloxy)phenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione

2-({[4-(benzyloxy)phenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B14917842
M. Wt: 403.4 g/mol
InChI Key: FPPROLFQDMMRSF-UHFFFAOYSA-N
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Description

2-({[4-(benzyloxy)phenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyloxy group, a phenylamino group, and a nitro group attached to an isoindole-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(benzyloxy)phenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-(benzyloxy)aniline with phthalic anhydride in the presence of a suitable catalyst to form the isoindole-dione core. The nitro group is then introduced through nitration using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-({[4-(benzyloxy)phenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[4-(benzyloxy)phenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[4-(benzyloxy)phenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzyloxy and phenylamino groups may also contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and affecting cellular pathways .

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

4-nitro-2-[(4-phenylmethoxyanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C22H17N3O5/c26-21-18-7-4-8-19(25(28)29)20(18)22(27)24(21)14-23-16-9-11-17(12-10-16)30-13-15-5-2-1-3-6-15/h1-12,23H,13-14H2

InChI Key

FPPROLFQDMMRSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NCN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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